![molecular formula C12H16N4O B3012910 4-methyl-3-(propan-2-yl)-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2197828-22-9](/img/structure/B3012910.png)
4-methyl-3-(propan-2-yl)-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-methyl-3-(propan-2-yl)-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one" is a heterocyclic molecule that contains several functional groups and structural motifs common in medicinal chemistry and materials science. It features a 1,2,4-triazole ring, a pyridine ring, and alkyl substituents, which can influence its chemical behavior and potential applications.
Synthesis Analysis
The synthesis of related triazole compounds often involves 1,3-dipolar cycloadditions, as seen in the preparation of 1-(6-methyl-2-oxopyran-4-yl)-1,2,3-triazoles . Additionally, solvent-free interactions between triazines and triazol-amines can lead to the formation of triazolylpyridine derivatives . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of triazole derivatives can be characterized using techniques such as IR-NMR spectroscopy and X-ray diffraction . For instance, the crystal structure of a related molecule, 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione, was determined to crystallize in the monoclinic space group . Such structural information is crucial for understanding the compound's reactivity and interactions.
Chemical Reactions Analysis
Triazole compounds can participate in various chemical reactions. For example, the reactivity of 4-azido- and 4-amino-6-methyl-2H-pyran-2-one towards electron-rich alkenes and alkynes leads to substituted triazoles . Similarly, the compound of interest may undergo reactions with nucleophiles or electrophiles at different positions on the molecule, depending on the substituents' electronic effects.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can be influenced by their molecular structure. For instance, the presence of a methylsulfanyl group in a triazole compound was found to be stable under various synthesis conditions . The crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking, can affect the compound's melting point, solubility, and stability .
Aplicaciones Científicas De Investigación
Heterocyclic Derivative Syntheses
4-Yn-1-ones, including compounds related to the specified chemical, are used in the synthesis of various heterocyclic derivatives like tetrahydrofuran and dioxolane derivatives. These reactions are typically catalyzed under oxidative carbonylation conditions, yielding different products based on the reaction temperature and duration (Bacchi et al., 2005).
Spectroscopic Studies in Solvents
The molecular organization of compounds similar to the specified chemical changes in different solvents. Studies show that in certain solvents like methanol, monomers are predominant, while in others like propan-2-ol, they form aggregates. This influences their fluorescence and absorption properties, which is crucial in spectroscopy (Matwijczuk et al., 2018).
Synthesis of Spirotetrahydrooxino and Spirotetrahydrofuro Derivatives
The chemical plays a role in the one-pot synthesis of Spirotetrahydrooxino[3,4-c]pyridines and Spirotetrahydrofuro[3,2-b]pyridin-2-ones. Its reactivity under specific conditions leads to the formation of these derivatives, which have potential applications in organic synthesis and medicinal chemistry (Gómez-García et al., 2016).
Structural and Crystal Studies
The compound and its derivatives have been studied for their crystal and molecular structures. Understanding these structures is key for applications in material science and pharmaceuticals. For instance, the crystal structure of pymetrozine, a related compound, has been analyzed for its potential use in pest control (Jeon et al., 2015).
Catalytic Activities in Reactions
The compound and its derivatives have been studied for their catalytic activities, such as in the Suzuki-Miyaura reaction. Understanding how these compounds behave as catalysts can lead to more efficient and selective chemical reactions, which is valuable in industrial chemistry and pharmaceuticals (Amadio et al., 2012).
Propiedades
IUPAC Name |
4-methyl-5-propan-2-yl-2-(pyridin-4-ylmethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-9(2)11-14-16(12(17)15(11)3)8-10-4-6-13-7-5-10/h4-7,9H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDUWRDTZDDHOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=O)N1C)CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3-(propan-2-yl)-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-[(5,6-Dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B3012827.png)
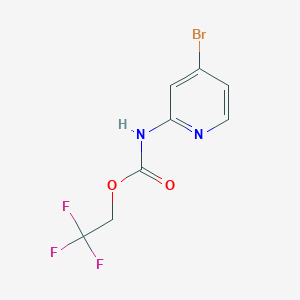
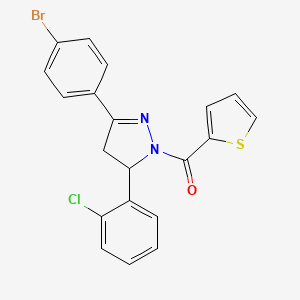
![4-(Azepan-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B3012834.png)
![N-(3-acetamidophenyl)-2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B3012835.png)
![3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B3012837.png)
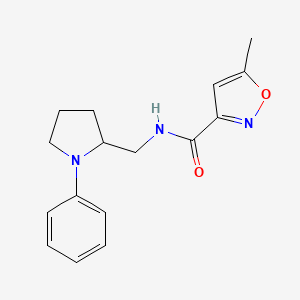


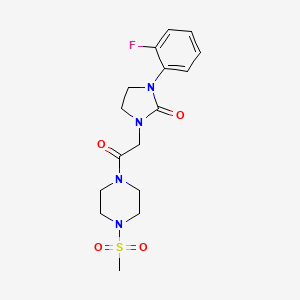
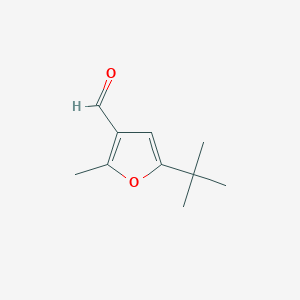
![[1-(Iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol](/img/structure/B3012846.png)
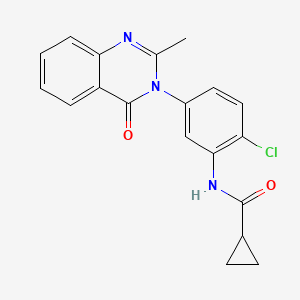
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B3012848.png)